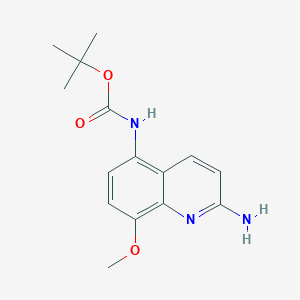

tert-Butyl N-(2-amino-8-methoxyquinolin-5-yl)carbamate

Description

Properties

Molecular Formula |

C15H19N3O3 |

|---|---|

Molecular Weight |

289.33 g/mol |

IUPAC Name |

tert-butyl N-(2-amino-8-methoxyquinolin-5-yl)carbamate |

InChI |

InChI=1S/C15H19N3O3/c1-15(2,3)21-14(19)17-10-6-7-11(20-4)13-9(10)5-8-12(16)18-13/h5-8H,1-4H3,(H2,16,18)(H,17,19) |

InChI Key |

WYGAYORBEXHIEU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C2C=CC(=NC2=C(C=C1)OC)N |

Origin of Product |

United States |

Preparation Methods

Boc Protection of Aminoquinoline Derivatives

- The starting material is generally the free amine, here the 2-amino-8-methoxyquinolin-5-yl moiety.

- The N-Boc protection is achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate.

- The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature.

- The product tert-Butyl N-(2-amino-8-methoxyquinolin-5-yl)carbamate is isolated by extraction and purified by crystallization or chromatography.

This approach is standard for preparing N-Boc protected aromatic amines and ensures selective protection of the amino group without affecting other functional groups.

Preparation via Condensation and Carbamate Formation

A more specific preparation approach can be drawn from the synthesis of related t-butyl carbamate derivatives as outlined in patent CN102020589B, which describes the preparation of t-butyl carbamate derivatives by condensation of an amine with N-Boc protected amino acid derivatives.

Stepwise Preparation Outline

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1. Formation of Mixed Acid Anhydride | N-Boc-D-serine + isobutyl chlorocarbonate + N-methylmorpholine (acid binding agent) in anhydrous ethyl acetate, temperature -20 to 40 °C (preferably -10 to 5 °C) | N-Boc-D-serine is converted to a mixed acid anhydride intermediate under mild conditions. |

| 2. Condensation with Amine | Addition of benzylamine (or substituted amine) to the mixed acid anhydride in ethyl acetate, stirring at 10-15 °C for 2 hours | The amine condenses with the intermediate to form the carbamate derivative. |

| 3. Workup and Purification | Extraction with dilute hydrochloric acid, salt water washing, solvent evaporation, crystallization from hexane/ethyl acetate | Product isolation with high yield (90%+). |

This method can be adapted to the preparation of this compound by replacing benzylamine with the 2-amino-8-methoxyquinolin-5-yl amine.

Reaction Conditions and Yields

- Molar ratios: N-Boc-D-serine : isobutyl chlorocarbonate : N-methylmorpholine : amine = 1 : 1.1-1.5 : 1.1-1.5 : 1.1-1.5

- Solvent volume: 8-10 times the weight of N-Boc-D-serine

- Reaction time: 3-5 hours

- Yields reported for similar carbamate derivatives: 90-93%

Deprotection and Further Functionalization

While the focus is on preparation, it is relevant to consider that the N-Boc group can be removed under mild acidic conditions if needed. Recent research (RSC Advances, 2020) reports a mild deprotection method using oxalyl chloride and methanol, which cleanly removes the N-Boc group without affecting acid-labile functionalities. This method may be applicable if further transformations of the compound are required.

Synthetic Route Summary for this compound

| Step | Reaction | Conditions | Notes |

|---|---|---|---|

| 1 | Starting amine (2-amino-8-methoxyquinolin-5-yl) + di-tert-butyl dicarbonate | Base (e.g., triethylamine), solvent (DCM), room temperature | Standard Boc protection |

| or | N-Boc protected amino acid derivative + amine condensation | Mixed acid anhydride formation with isobutyl chlorocarbonate and N-methylmorpholine, then amine addition in ethyl acetate, 0 to 15 °C | Adapted from patent CN102020589B |

| 2 | Workup | Acid wash, salt water wash, crystallization | Purification to isolate pure carbamate |

Analytical Confirmation

The structure and purity of the compound are confirmed by:

- Proton Nuclear Magnetic Resonance (1H NMR): characteristic singlet for tert-butyl group at ~1.38 ppm, aromatic signals for quinoline ring, and signals corresponding to amino and methoxy groups.

- Mass Spectrometry (MS): molecular ion peak consistent with the expected molecular weight.

- Other techniques such as Infrared Spectroscopy (IR) and Elemental Analysis may be used for further confirmation.

Summary Table of Preparation Parameters

| Parameter | Typical Range / Value | Comments |

|---|---|---|

| Temperature for mixed anhydride formation | -20 to 40 °C (preferably -10 to 5 °C) | Controls reaction rate and selectivity |

| Reaction time | 3 to 5 hours | Ensures completion |

| Molar ratios (amine : reagents) | 1 : 1.1 to 1.5 | Stoichiometric excess for complete reaction |

| Solvent | Anhydrous ethyl acetate or dichloromethane | Solubility and reaction medium |

| Yield | 90-93% (for related carbamates) | High efficiency |

Chemical Reactions Analysis

tert-Butyl N-(2-amino-8-methoxyquinolin-5-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: The amino group in the compound can undergo nucleophilic substitution reactions with electrophiles like alkyl halides.

Deprotection: The tert-butyl carbamate group can be removed under acidic conditions to yield the free amine.

Scientific Research Applications

tert-Butyl N-(2-amino-8-methoxyquinolin-5-yl)carbamate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.

Biology: The compound is studied for its potential antimalarial activity against Plasmodium falciparum.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl N-(2-amino-8-methoxyquinolin-5-yl)carbamate involves its interaction with specific molecular targets. The compound is believed to inhibit the growth of Plasmodium falciparum by interfering with the parasite’s metabolic pathways . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Key Findings:

Quinoline vs. Phenyl/Pyrimidine Cores: The target compound’s quinoline core offers enhanced π-π stacking and hydrogen-bonding capabilities compared to phenyl or pyrimidine derivatives, which may improve binding affinity in biological systems . Pyrimidine-based analogs (e.g., tert-Butyl N-(5-hydroxypyrimidin-2-yl)carbamate) exhibit lower molecular weights and simpler synthesis routes but lack the extended aromaticity of quinoline .

Substituent Effects: The 2-amino group in the target compound provides a reactive site for further functionalization, contrasting with brominated derivatives (e.g., tert-Butyl (2-bromo-5-methoxyphenyl)carbamate), which are tailored for cross-coupling reactions .

Synthetic Utility: Carbamates with tetrahydroquinoline cores (e.g., ) are often intermediates in drug discovery due to their reduced ring strain and improved bioavailability compared to fully aromatic quinolines . The tert-butyl group in all compounds serves as a protective moiety for amines, enabling selective deprotection in multi-step syntheses .

Challenges and Limitations: The target compound’s synthesis may face hurdles similar to tert-Butyl N-(8-methyl-1,2,3,4-tetrahydroquinolin-5-yl)carbamate, which is frequently out of stock due to complex purification requirements .

Research Implications

- Pharmaceutical Potential: The quinoline scaffold in the target compound aligns with known kinase inhibitors (e.g., antimalarial drugs), suggesting utility in targeting enzymes or receptors requiring planar aromatic interactions .

- Agrochemical Development: Methoxy and amino groups may enhance pesticidal activity by mimicking natural alkaloids, as seen in related carbamates .

- Material Science: The tert-butyl carbamate group’s steric bulk could stabilize metal-organic frameworks (MOFs) or catalysts, though this remains unexplored for quinoline derivatives .

Biological Activity

Tert-Butyl N-(2-amino-8-methoxyquinolin-5-yl)carbamate, a derivative of quinoline, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is part of a broader class of quinoline derivatives known for various therapeutic effects, including anticancer and antimicrobial properties. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies.

The chemical structure of this compound can be summarized as follows:

- Molecular Formula : C₁₃H₁₈N₂O₃

- Molecular Weight : 250.29 g/mol

- CAS Number : 57260-73-8

- InChI Key : AOCSUUGBCMTKJH-UHFFFAOYSA-N

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₈N₂O₃ |

| Molecular Weight | 250.29 g/mol |

| Boiling Point | Not specified |

| Log P (octanol/water) | +1.87 |

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoline derivatives, including this compound. Research indicates that these compounds can inhibit tumor growth through various mechanisms, including interference with tubulin polymerization and induction of reactive oxygen species (ROS), leading to apoptosis in cancer cells.

-

Mechanism of Action :

- Quinoline derivatives demonstrate cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer).

- The induction of ROS is a critical pathway through which these compounds exert their anticancer effects, causing cellular stress and apoptosis.

- Case Study Findings :

Antimicrobial Activity

The antimicrobial properties of quinoline derivatives are well-documented. This compound has shown effectiveness against a range of bacterial strains.

- Inhibition Studies :

- Compounds related to this structure have demonstrated inhibition zones against pathogens such as Escherichia coli and Staphylococcus aureus, with varying degrees of effectiveness.

- For instance, derivatives exhibited minimum inhibitory concentration (MIC) values as low as 1 × 10⁻⁶ mg/mL against certain strains .

Antiviral Activity

Quinoline-based compounds are also being explored for their antiviral properties, particularly in the context of emerging viral infections.

- Research Insights :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.